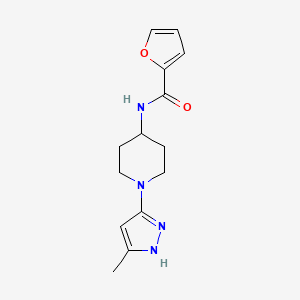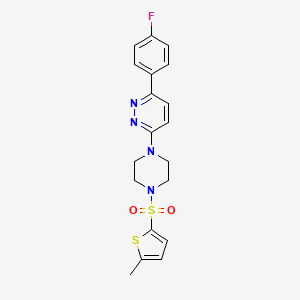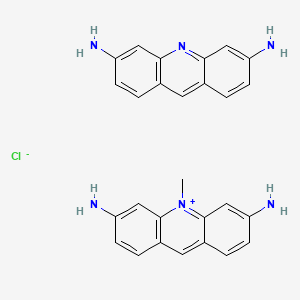![molecular formula C25H22ClN3O2S B2520113 3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline CAS No. 866844-31-7](/img/structure/B2520113.png)
3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The compound appears to be a complex molecule that may have been synthesized for the purpose of evaluating its chemical and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the preparation of a related compound, 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, was achieved through a five-step reaction process with an overall yield of 34.3% . The synthesis involved a modified Claisen ester condensation, saponification, decarboxylation, and a substitution reaction. This suggests that the synthesis of "3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline" could also involve multiple steps, each requiring careful optimization to achieve the desired product.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is often modified with various substituents that can significantly alter the compound's properties. For example, the introduction of a piperazine moiety, as seen in the N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, was found to influence the antibacterial activity of these compounds . The position of substituents, such as chlorine atoms, can dramatically affect the biological activity, indicating the importance of the molecular structure in the compound's function.
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions, which are essential for their synthesis and modification. The reactions can include nucleophilic substitutions, condensations, and complexation with metal ions. For instance, the synthesis of benzimidazo[1,2-a]quinolines involved reactions that allowed for the evaluation of their chemosensor activity towards metal ions . These reactions are crucial for tailoring the properties of the quinoline derivatives for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the ability to form complexes with metals, which can be exploited for applications such as chemosensors. The spectroscopic characterization of benzimidazo[1,2-a]quinolines revealed their potential as pH sensors and their selectivity towards certain metal cations . These properties are essential for understanding the behavior of the compound in different environments and for predicting its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
Research has shed light on the reactions of 3-benzenesulfonyloxyalloxazine and its analogs, highlighting the versatility of these compounds in producing a range of derivatives through nucleophilic reactions. These reactions yield various products like carboxy-s-triazolo[4,3-a]quinoxalin-1(2H)-ones, esters, amides, and more, depending on the size of the amine and reaction conditions, showcasing the compound's utility in synthetic organic chemistry (Hamby & Bauer, 1987).
Medicinal Chemistry and Drug Design
The structural core of 7-chloro-4-(piperazin-1-yl)quinoline, closely related to the compound , serves as a pivotal scaffold in medicinal chemistry. This structure has been found to exhibit a wide range of pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, and anticancer activities. Such diversity underscores the compound's potential in the design and development of new therapeutic agents (El-Azzouny et al., 2020).
Biochemical Applications
Innovative compounds synthesized from benzimidazo[1,2-a]quinolines, which share a resemblance to the compound of interest, have been studied for their potential as fluorescent probes for DNA detection. This application is particularly noteworthy in the context of biochemical research and diagnostics, where the precise detection and analysis of nucleic acids are crucial (Perin et al., 2011).
Pharmacokinetics and Drug Metabolism
The preparation of radiolabeled derivatives of quinoline compounds, such as 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, for pharmacokinetic and pharmacodynamic evaluation, exemplifies the compound's relevance in studying drug metabolism and distribution within biological systems (Wang et al., 1995).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c26-19-7-6-8-20(17-19)28-13-15-29(16-14-28)25-22-11-4-5-12-23(22)27-18-24(25)32(30,31)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQNPIIWQZRJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

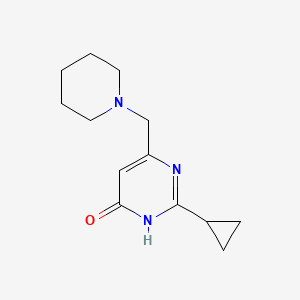
![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)

![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)
![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2520039.png)
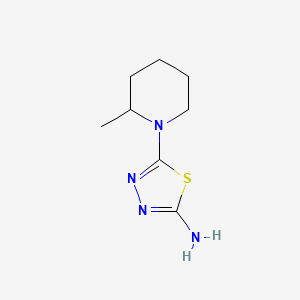

![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)
